molecular formula C18H17ClN4O5 B2524602 3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 1022421-17-5

3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No.: B2524602
CAS No.: 1022421-17-5
M. Wt: 404.81
InChI Key: MHLALBFKCZRZRW-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenyl group, a chloromethylphenyl group, and a piperazinyl ketone moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the individual components. The dinitrophenyl group can be introduced through nitration reactions, while the chloromethylphenyl group is often synthesized via chlorination of methylphenyl precursors. The final step involves the coupling of these groups with a piperazinyl ketone under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrophenyl 4-(2-chlorophenyl)piperazinyl ketone
  • 3,5-Dinitrophenyl 4-(4-chlorophenyl)piperazinyl ketone
  • 3,5-Dinitrophenyl 4-(5-bromo-2-methylphenyl)piperazinyl ketone

Uniqueness

3,5-Dinitrophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dinitrophenyl group with a chloromethylphenyl and piperazinyl ketone moiety makes it particularly versatile in various research applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5/c1-12-2-3-14(19)10-17(12)20-4-6-21(7-5-20)18(24)13-8-15(22(25)26)11-16(9-13)23(27)28/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLALBFKCZRZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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